1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many biologically active compounds . The molecule also contains a sulfonyl group and a piperidine ring, which are common in many pharmaceuticals.
科学的研究の応用
Supramolecular Architectures and Host-Guest Chemistry
Research on the crystallization of N-donor type compounds with sulfosalicylic acid demonstrates the intricate supramolecular architectures that can be achieved through hydrogen bonding interactions. Such studies can offer insights into crystal engineering and the design of materials with specific physical properties (Wang et al., 2011).
Synthesis of Sulfonamides for Receptor Antagonists
The development of adenosine A2B receptor antagonists using sulfonamide structures highlights the pharmaceutical applications of sulfonyl-containing compounds. Innovations in synthetic methods to form sulfonamides could be relevant for compounds with similar functional groups (Yan et al., 2006).
Nitrogen Heterocycles Synthesis
The lithiation of N-benzyl-β-tosylethanamine to produce monoanions, which are further reacted to yield various nitrogen heterocycles, showcases the versatility of sulfonyl and piperidine functionalities in synthesizing complex molecular structures (Alonso et al., 1997).
Polymorph-selective Crystallization
Studies on the synthesis of mimics for R22(8) hydrogen-bond dimer motifs and their influence on the crystallization of sulfathiazole and sulfapyridine indicate the potential for fine-tuning crystalline structures, which is critical in pharmaceutical development (Lawrence et al., 2010).
Supramolecular Frameworks from Non-covalent Interactions
The formation of 2D-3D supramolecular frameworks through non-covalent interactions between organic bases and acids demonstrates the role of such interactions in designing novel materials. This research is relevant for understanding how similar functionalities might interact in other systems (Zhang et al., 2015).
将来の方向性
作用機序
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest typically involves the activation or inhibition of various signaling pathways, such as the p53 pathway, the bcl-2 family proteins, and cyclin-dependent kinases .
Pharmacokinetics
For instance, its absorption could be affected by factors such as its solubility and permeability, while its distribution could be influenced by its binding to plasma proteins and its lipophilicity .
Result of Action
The result of the compound’s action, based on related compounds, is the induction of apoptosis and cell cycle arrest in cancer cells . This leads to a decrease in the proliferation of these cells, thereby potentially inhibiting tumor growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by the characteristics of the tumor microenvironment, such as hypoxia, acidity, and the presence of various growth factors and cytokines .
特性
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-3,5-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-8-14(2)11-18(10-13)24(19,20)7-3-6-21-15-4-5-16-17(9-15)23-12-22-16/h4-5,9,13-14H,3,6-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYIWYHJQEYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。